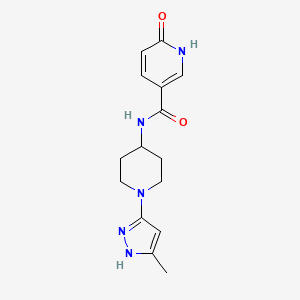

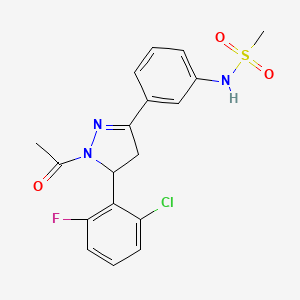

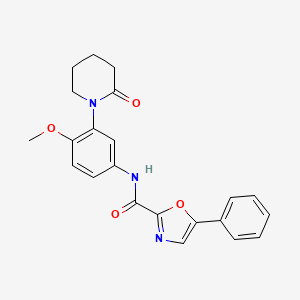

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and materials science. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved through a one-pot reaction involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield a range of derivatives, including bisthiazole and bisthiolane . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was characterized using these methods . The structural analysis of such compounds is crucial for understanding their reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The related compounds exhibit a variety of chemical reactions due to their functional groups and heterocyclic frameworks. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several different heterocyclic derivatives, demonstrating the versatility of these molecules in chemical transformations . These reactions are indicative of the potential reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The Schiff base mentioned earlier was synthesized via a condensation reaction, which is a common method for preparing compounds with potential pharmacological properties . The metal complexes of a related compound, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, were characterized by various analytical techniques, and their biological activities were assessed in vivo, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects .

科学的研究の応用

Synthesis and Biological Activity

Antimicrobial and Antioxidant Studies : The synthesis of thiophene derivatives, similar in structure to Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate, has shown significant antimicrobial and antioxidant activities. These compounds were evaluated for their potential in inhibiting bacterial and fungal growth, with some showing excellent antibacterial and antifungal properties. Additionally, their antioxidant capabilities were demonstrated, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).

Anti-rheumatic Potential : Derivatives of Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate have been synthesized and evaluated for their anti-rheumatic potential. These studies involved the creation of metal complexes with Co(II), Cu(II), and Zn(II) that exhibited significant antioxidant, analgesic, and anti-rheumatic effects, showing promise for therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Chemical Synthesis and Material Science

Advanced Synthetic Methods : The compound and its related derivatives have been central to developing advanced synthetic methodologies, including cyclopropanation reactions, Gewald reactions, and intramolecular cyclization. These methods allow for the efficient creation of complex organic molecules with potential applications in material science, drug discovery, and the synthesis of novel organic compounds with specific functional properties (Abaee & Cheraghi, 2013).

Polymerization and Material Properties : Studies on the role of chain transfer agents in free radical polymerization highlight the compound's relevance in synthesizing polymers with specific characteristics. These investigations provide insights into controlling polymerization processes, which is crucial for designing materials with desired mechanical and thermal properties (Furuncuoglu et al., 2010).

作用機序

Target of Action

The compound contains a thiophene ring, which is a common motif in many pharmaceuticals and biologically active compounds . The presence of the cyano group and the tetrahydronaphthalene moiety could suggest potential interactions with various biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a thiophene ring are often involved in a wide range of biochemical processes .

将来の方向性

特性

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQADQFUOXVWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

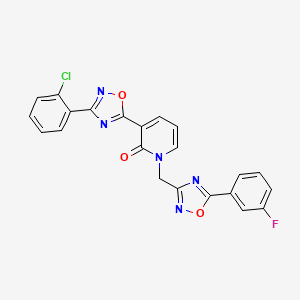

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

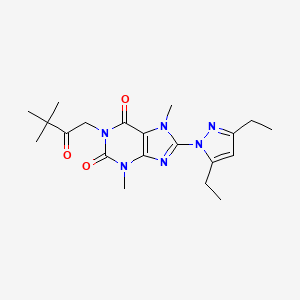

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

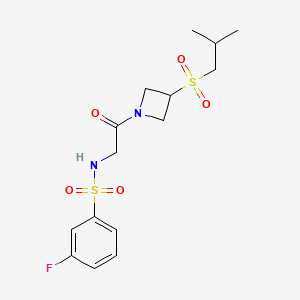

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)